6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is a chemical compound classified within the piperazine derivatives. It features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural resemblance to biologically active molecules.
The compound is cataloged under various chemical databases, such as PubChem and DrugBank, where it is identified by its IUPAC name and molecular formula. Its molecular structure includes a pyrimidine ring substituted with a piperazine moiety, making it part of the broader class of organic compounds known as piperazines, which are often utilized in pharmaceutical applications due to their biological activity and versatility in synthesis .
The synthesis of 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. A common synthetic route includes the reaction of protected piperazines with pyrimidine derivatives under specific conditions that promote cyclization. For instance, one method employs (S,S)-N,N’-bisnosyl diamine reacted with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired piperazine derivative .
Industrial production often utilizes automated parallel solid-phase synthesis techniques to enhance yield and efficiency. Photocatalytic methods have also been explored as innovative approaches to improve the synthesis process .
The molecular formula of 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is . The compound has a molar mass of approximately 271.79 g/mol. Its InChI representation is:
This structure highlights the piperazine ring's connectivity with the pyrimidine base, reflecting its potential reactivity and interaction with biological targets .
6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride can undergo various chemical reactions typical for piperazine derivatives. These include nucleophilic substitutions and cyclization reactions that facilitate the introduction of additional functional groups or modifications to enhance biological activity. For instance, reactions involving electrophilic aromatic substitutions can modify the pyrimidine ring, potentially leading to derivatives with improved pharmacological profiles .
The mechanism of action for compounds like 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride often involves interaction with specific biological receptors or enzymes. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The binding affinity and selectivity for these targets can lead to therapeutic effects in conditions such as anxiety or depression .
The physical properties of 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride include:
Chemical properties can include stability under various pH conditions, reactivity with nucleophiles or electrophiles, and potential degradation pathways under light or heat exposure .
6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride has significant applications in scientific research, particularly in drug development. It serves as a scaffold for synthesizing new therapeutic agents targeting various diseases, including cancer and neurological disorders. Its structural characteristics make it a valuable candidate for exploring pharmacological activities related to receptor modulation and enzyme inhibition .
The assembly of the 6-piperazin-1-ylpyrimidin-4-amine core relies primarily on pyrimidine-piperazine bond formation. The dominant approach employs aromatic nucleophilic substitution (SNAr), where 4,6-dichloropyrimidine derivatives react with unprotected or N-protected piperazine. Key factors influencing yield include:
Metal-catalyzed cross-coupling serves as an alternative for challenging substrates. Palladium/copper catalysts enable C-N bond formation between chloropyrimidines and piperazines under milder conditions (60–80°C). However, this method requires ligand optimization (e.g., BINAP, XantPhos) and poses challenges in metal removal during salt purification .
Table 1: Optimization Strategies for Core Assembly
Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|
Classical SNAr | Piperazine, EtOH/reflux, 12 h | 70–85% | Requires excess piperazine |
Activated SNAr | K₂CO₃, DMSO, 90°C, 6 h | 88–92% | Solvent removal difficulties |
Pd-catalyzed coupling | Pd₂(dba)₃/XantPhos, toluene, 80°C | 75–82% | Pd contamination in final product |
Solid-phase synthesis enables rapid diversification of C4-aminated analogs. The methodology involves:
This approach is particularly valuable for generating structure-activity relationship (SAR) libraries targeting kinase inhibition or antimicrobial activity.
Table 2: Solid-Phase Synthesis Parameters
Step | Reagents | Time | Temperature | Conversion Efficiency |
---|---|---|---|---|
Resin loading | 4,6-Dichloropyrimidine, DIEA | 24 h | 25°C | 95% |
Piperazine coupling | Piperazine, DIPEA, DMF | 18 h | 25°C | 90–98% |
C4 Amine diversity | R-NH₂, NMP, 15-crown-5 | 20 h | 80°C | 70–95% |
Cleavage | TFA/H₂O (95:5) | 2 h | 25°C | Quantitative |
Conversion to the dihydrochloride salt involves pH-controlled crystallization:
Salt formation elevates water solubility >10-fold vs. freebase (from 0.2 mg/mL to 25 mg/mL at pH 3), critical for biological formulation [6].
Recent advances focus on sustainable process intensification:
Table 3: Green Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy Cost (kJ/mol) | CO₂ Footprint (kg/kg) |
---|---|---|---|---|
Traditional SNAr | 32 | 56 | 8,500 | 12.8 |
Mechanochemical | 3 | 5 | 850 | 1.2 |
Flow (enzymatic) | 8 | 11 | 1,200 | 2.5 |
Catalytic (aqueous) | 6 | 9 | 950 | 1.8 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1